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Compound of Interest

Compound Name: 2-Acetyl-4-methylthiophene

Cat. No.: B079172

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a
Substituted Thiophene

In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as privileged
structures, integral to advancements in medicinal chemistry and materials science. Among
these, 2-acetyl-4-methylthiophene (IUPAC Name: 1-(4-methylthiophen-2-yl)ethanone)
emerges as a particularly valuable building block. Its unique substitution pattern—an activating
methyl group and a versatile acetyl moiety on the thiophene ring—offers a nuanced reactivity
profile that can be strategically exploited in complex molecular syntheses. This guide provides
a comprehensive exploration of 2-acetyl-4-methylthiophene, from its fundamental properties
and synthesis to its diverse reactivity and applications, offering field-proven insights for
professionals in drug discovery and materials research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's intrinsic properties is paramount for its effective
utilization in synthesis. The physical and spectroscopic data for 2-acetyl-4-methylthiophene
are summarized below, providing a baseline for its identification and manipulation.
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Property Value Reference(s)
CAS Number 13679-73-7 [1]
Molecular Formula C7HsOS [2]
Molecular Weight 140.20 g/mol [2]
Appearance Colorless to pale yellow liquid [1]
Boiling Point 108-109 °C (lit.) [2]
Density 1.224 g/mL at 25 °C (lit.) [2]
Refractive Index (n20/D) 1.5600 (lit.) [2]

Spectroscopic Characterization:

The structural elucidation of 2-acetyl-4-methylthiophene and its derivatives relies on a
combination of spectroscopic techniques. Below are the key spectral features:

* 'H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic
protons on the thiophene ring and the methyl groups. The chemical shifts and coupling
constants are indicative of the substitution pattern.

e 13C NMR Spectroscopy: The carbon NMR spectrum complements the H NMR data, showing
characteristic peaks for the carbonyl carbon, the aromatic carbons of the thiophene ring, and
the methyl carbons.

« Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band
corresponding to the carbonyl (C=0) stretching vibration, typically found in the range of
1660-1680 cm~*. Other characteristic peaks include C-H stretching of the aromatic ring and
methyl groups, and C-S stretching of the thiophene ring.[3]

e Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent
molecular ion peak (M*) at m/z 140. The fragmentation pattern is characterized by the loss
of a methyl radical (M* - 15) to form a stable acylium ion, and the subsequent loss of carbon
monoxide (M* - 15 - 28).[4]
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Synthesis of 2-Acetyl-4-methylthiophene: A Focus
on Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 2-acetyl-4-methylthiophene
is the Friedel-Crafts acylation of 3-methylthiophene. This electrophilic aromatic substitution
reaction offers a reliable route to the desired product, with regioselectivity being a key
consideration.

Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion
from an acylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis
acid catalyst.[5] The thiophene ring, being electron-rich, acts as a nucleophile, attacking the
acylium ion.

The regiochemical outcome of this reaction on 3-methylthiophene is governed by the directing
effects of the methyl group and the inherent reactivity of the thiophene ring. The sulfur atom in
the thiophene ring can stabilize an adjacent positive charge through resonance, making the a-
positions (C2 and C5) more susceptible to electrophilic attack than the B-positions (C3 and C4).
The methyl group at the 3-position is an activating, ortho-, para-director. In this case, the
directing effects of the sulfur atom and the methyl group are synergistic, strongly favoring
acylation at the C2 position. Attack at the C5 position is also possible but is generally observed
as a minor product.

Friedel-Crafts acylation of 3-methylthiophene.

Experimental Protocol: Synthesis via Friedel-Crafts
Acylation

This protocol provides a robust method for the laboratory-scale synthesis of 2-acetyl-4-
methylthiophene.

Materials:
e 3-Methylthiophene

o Acetic anhydride
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e Anhydrous aluminum chloride (AICIs) or another suitable Lewis acid
¢ Dichloromethane (DCM), anhydrous

» Hydrochloric acid (HCI), concentrated

o Saturated sodium bicarbonate (NaHCOs) solution

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0Oa)
Procedure:

o Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen
or argon), add anhydrous aluminum chloride (1.1 equivalents).

e Solvent Addition: Add anhydrous dichloromethane to the flask and cool the resulting
suspension to 0 °C using an ice-water bath.

o Acylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the
stirred suspension while maintaining the temperature at 0 °C.

o Substrate Addition: After the addition of acetic anhydride is complete, add a solution of 3-
methylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes,
ensuring the temperature remains at 0 °C.

e Reaction: Upon completion of the addition, remove the ice bath and allow the reaction
mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

o Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker
containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a
separatory funnel and separate the organic layer.

o Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate
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solution and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by vacuum distillation to afford 2-acetyl-4-
methylthiophene as a colorless to pale yellow liquid.

The Synthetic Utility of 2-Acetyl-4-methylthiophene

The presence of both an acetyl group and a substituted thiophene ring makes 2-acetyl-4-
methylthiophene a versatile precursor for a wide range of chemical transformations.

Reactions at the Acetyl Group

The carbonyl group of 2-acetyl-4-methylthiophene undergoes a variety of characteristic
reactions:

» Oxidation: The acetyl group can be oxidized to a carboxylic acid (4-methylthiophene-2-
carboxylic acid) using strong oxidizing agents.

e Reduction: The carbonyl can be reduced to a secondary alcohol (1-(4-methylthiophen-2-
yl)ethanol) using reducing agents like sodium borohydride (NaBHa4). Further reduction to the
corresponding ethyl group (2-ethyl-4-methylthiophene) can be achieved through methods
like the Wolff-Kishner or Clemmensen reduction.

o Willgerodt-Kindler Reaction: This reaction allows for the conversion of the acetyl group into a
thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with a
rearranged carbon skeleton.[6][7][8] This provides a route to 2-(4-methylthiophen-2-yl)acetic
acid derivatives.

Reactions on the Thiophene Ring

The thiophene ring can undergo further electrophilic substitution, with the regioselectivity
influenced by the existing acetyl and methyl groups. The acetyl group is a deactivating meta-
director, while the methyl group is an activating ortho-, para-director. The C5 position is the
most activated site for further electrophilic substitution.
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» Halogenation: Bromination, for instance with N-bromosuccinimide (NBS), will preferentially
occur at the C5 position to yield 2-acetyl-5-bromo-4-methylthiophene.

Building Block for Fused Heterocycles: The Gewald
Reaction

2-Acetyl-4-methylthiophene serves as an excellent ketone component in the Gewald
reaction, a multicomponent reaction that provides access to highly substituted 2-
aminothiophenes.[9][10][11] These products are valuable intermediates in medicinal chemistry.

Gewald reaction using 2-acetyl-4-methylthiophene.

Applications in Drug Discovery and Medicinal
Chemistry

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals due to their
ability to act as bioisosteres of benzene rings and their favorable pharmacokinetic properties.
[12] 2-Acetyl-4-methylthiophene and its derivatives are key intermediates in the synthesis of
various biologically active molecules.

« Anti-inflammatory Agents: The thiophene nucleus is a common scaffold in the design of non-
steroidal anti-inflammatory drugs (NSAIDs).[13] Chalcones derived from the condensation of
2-acetylthiophene with various aromatic aldehydes have shown promising anti-inflammatory
activity.[14][15] The 4-methyl substituent can be used to fine-tune the lipophilicity and
metabolic stability of these compounds.

o Antimicrobial and Anticancer Agents: The 2-aminothiophenes synthesized via the Gewald
reaction from 2-acetyl-4-methylthiophene are versatile precursors for the synthesis of
fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have demonstrated a
broad spectrum of biological activities, including antimicrobial and anticancer properties.

Applications in Materials Science

The electron-rich nature of the thiophene ring makes it an attractive component for organic
electronic materials. Thiophene-based oligomers and polymers are widely investigated for their
semiconducting properties.
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e Organic Light-Emitting Diodes (OLEDSs): Thiophene derivatives are utilized as building blocks
for emissive and charge-transport materials in OLEDs.[16][17][18] The acetyl and methyl
groups on the 2-acetyl-4-methylthiophene scaffold can be further functionalized to tune the
electronic properties, solubility, and morphology of the resulting materials, thereby
influencing the performance of the OLED device.

» Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs): The ability to
create extended Tt-conjugated systems from thiophene-based building blocks is crucial for
the development of high-performance organic semiconductors for OFETs and OPVs. 2-
Acetyl-4-methylthiophene can serve as a starting point for the synthesis of more complex,
conjugated molecules with tailored electronic and optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-
acetyl-4-methylthiophene.

e Hazards: It is harmful if swallowed and may cause an allergic skin reaction and serious eye
irritation.[1]

» Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors
and contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents.

Conclusion

2-Acetyl-4-methylthiophene is a highly valuable and versatile heterocyclic building block with
significant potential in both medicinal chemistry and materials science. Its well-defined
synthesis, coupled with the diverse reactivity of its functional groups, provides a robust platform
for the creation of complex molecular architectures. For researchers and drug development
professionals, a deep understanding of the chemistry of this scaffold opens up new avenues for
the design and synthesis of novel therapeutic agents and advanced materials. The insights and
protocols provided in this guide serve as a foundation for harnessing the full potential of this
remarkable compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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